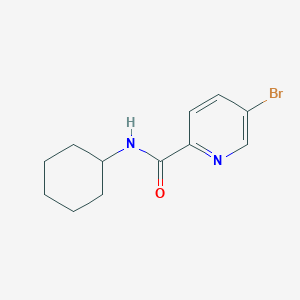

5-Bromo-N-cyclohexylpyridine-2-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-N-cyclohexylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c13-9-6-7-11(14-8-9)12(16)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCVMAFTYCTVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650066 | |

| Record name | 5-Bromo-N-cyclohexylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-08-8 | |

| Record name | 5-Bromo-N-cyclohexylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Bromo N Cyclohexylpyridine 2 Carboxamide and Its Analogues

Direct Amide Bond Formation Approaches for Pyridine-2-carboxamides

The formation of the amide bond between a pyridine-2-carboxylic acid derivative and an amine is a cornerstone of synthesizing pyridine-2-carboxamides. This transformation is typically not a simple mixing of the two components, as the basic amine can deprotonate the carboxylic acid to form an unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the carboxylic acid must first be "activated".

Activation of Pyridine-2-carboxylic Acid Derivatives

Activation of the carboxylic acid group enhances its electrophilicity, making it susceptible to nucleophilic attack by the amine. This is a critical step in amide bond formation and is traditionally achieved by converting the carboxylic acid into a more reactive intermediate. mdpi.com Common strategies include:

Acyl Halide Formation: The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acyl chloride then readily reacts with an amine to form the amide.

Use of Coupling Reagents: A vast array of coupling reagents has been developed to facilitate amide bond formation under milder conditions. These reagents react with the carboxylic acid to form an activated intermediate in situ. This intermediate is then displaced by the amine. Widely used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and phosphonium (B103445) salts. libretexts.orgmdpi.com

Boron-Derived Catalysts: Certain boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective for direct amidation reactions, often allowing for simplified purification procedures. acs.org

Photoactivation: Recent research has demonstrated that amide bonds can be formed via photochemical activation of carboxylic acids in the presence of an amine and an organohalogen source, such as pyridine-CBr₄ under UVA irradiation. researchgate.net

The choice of activation method depends on the specific substrate, the desired reaction conditions (e.g., temperature, solvent), and the presence of other functional groups in the molecule.

Condensation Reactions with Cyclohexylamine (B46788) Derivatives

Once the pyridine-2-carboxylic acid is activated, it undergoes a condensation reaction with cyclohexylamine or a derivative thereof. This nucleophilic acyl substitution reaction forms the desired amide bond and releases a byproduct. For example, if an acyl chloride is the activated intermediate, the byproduct is hydrochloric acid (HCl), which is typically neutralized by adding a base to the reaction mixture. If a coupling reagent like DCC is used, the byproduct is a urea (B33335) derivative (e.g., N,N'-dicyclohexylurea), which often precipitates from the reaction mixture and can be removed by filtration. libretexts.org

The reaction is generally robust and can be applied to a wide range of substituted pyridine-2-carboxylic acids and cyclohexylamine derivatives, making it a versatile method for creating a library of analogous compounds.

Strategies for Introducing the Bromine Moiety at the 5-Position of the Pyridine (B92270) Ring

There are two primary strategic routes to introduce the bromine atom at the C-5 position of the pyridine ring: either by halogenating a pre-existing pyridine-2-carboxamide scaffold or by utilizing a pyridine building block that already contains the bromine atom.

Halogenation of Pyridine-2-carboxamide Precursors

This approach involves the synthesis of N-cyclohexylpyridine-2-carboxamide first, followed by a direct bromination step. However, the pyridine ring is an electron-deficient aromatic system, which makes it resistant to electrophilic aromatic substitution reactions like halogenation. nih.govyoutube.com Consequently, these reactions often require harsh conditions, such as high temperatures and the presence of strong acids or Lewis acids, which can limit their applicability, especially for complex molecules with sensitive functional groups. chemrxiv.orgchempanda.com

Despite these challenges, various methods for the bromination of pyridine derivatives have been developed. These can include using bromine in fuming sulfuric acid (oleum) or employing more reactive brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), often in the presence of an acid catalyst. chempanda.comgoogle.com The regioselectivity of the bromination (i.e., ensuring the bromine adds to the 5-position) is a critical consideration and depends on the directing effects of the substituents already present on the pyridine ring.

Utilization of Pre-functionalized Pyridine Synthons in Coupling Reactions

A more common and often more controlled strategy is to begin with a pyridine ring that is already brominated at the desired position. For the synthesis of 5-Bromo-N-cyclohexylpyridine-2-carboxamide, the key starting material is 5-bromopyridine-2-carboxylic acid. ontosight.aiinnospk.com This compound serves as a pre-functionalized synthon, where the bromine atom is already in place.

The synthesis of 5-bromopyridine-2-carboxylic acid itself can be achieved through methods such as the oxidation of 5-bromo-2-methylpyridine, for instance using potassium permanganate (B83412) (KMnO₄). chemicalbook.comgoogle.com

With 5-bromopyridine-2-carboxylic acid in hand, the synthesis of the final product then follows the direct amide bond formation approaches described in section 2.1. The carboxylic acid group of 5-bromopyridine-2-carboxylic acid is activated, and the resulting intermediate is reacted with cyclohexylamine to form the target molecule. ontosight.ai This approach avoids the potentially harsh and non-selective direct bromination of the final carboxamide scaffold.

| Starting Material | Reagent | Product | Reference |

| 5-bromo-2-methylpyridine | Potassium permanganate (KMnO₄) | 5-bromopyridine-2-carboxylic acid | chemicalbook.comgoogle.com |

| 5-bromopyridine-2-carboxylic acid | Activating Agent, then Cyclohexylamine | This compound | ontosight.ai |

Advanced Coupling Reactions for Pyridine-2-carboxamide Scaffold Construction

For the synthesis of pyridine-2-carboxamides, an organophosphorus-catalyzed three-component condensation has been reported. nih.gov This method allows for the direct coupling of a pyridine N-oxide, a carboxylic acid, and an amine to generate 2-amidopyridines. A phosphetane (B12648431) catalyst, in conjunction with a mild oxidant and a terminal reductant, drives both the amide bond formation and the functionalization of the pyridine ring in a single catalytic cascade. nih.gov This type of convergent synthesis represents a powerful and modular strategy for preparing medicinal targets and their analogues.

Other advanced strategies for pyridine synthesis include variations of the Hantzsch pyridine synthesis, which traditionally involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. mdpi.comorganic-chemistry.org Modern adaptations of this reaction utilize different sources for the pyridine ring atoms, expanding the scope and versatility of pyridine scaffold construction. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing C-C bonds in organic synthesis. nih.gov For a substrate like this compound, the bromine atom at the 5-position serves as an excellent handle for these transformations, enabling the introduction of a wide array of substituents. The general mechanism for these reactions typically involves a catalytic cycle with three main steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. nih.govnih.gov

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild reaction conditions, the commercial availability and stability of boronic acid reagents, and the low toxicity of the boron-containing byproducts. nih.govlouisiana.edu This strategy is highly effective for the functionalization of this compound. The reaction couples the 5-bromopyridine core with various aryl, heteroaryl, or vinyl boronic acids or their corresponding boronate esters. nih.gov

The success of the Suzuki-Miyaura coupling heavily relies on the appropriate choice of catalyst, ligand, base, and solvent. Typical catalysts include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) precursors such as palladium(II) acetate (B1210297) (Pd(OAc)₂), which are reduced in situ to the active Pd(0) species. nih.govacs.org The efficiency of the catalytic system is often enhanced by the use of sterically bulky and electron-rich phosphine (B1218219) ligands, such as SPhos or XPhos. louisiana.edu A variety of bases, including potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium carbonate (Na₂CO₃), are used to facilitate the crucial transmetalation step. nih.govresearchgate.net

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions on analogous bromo-heterocyclic carboxamide systems.

| Electrophile | Nucleophile (Boronic Acid) | Catalyst System | Base | Solvent | Yield (%) |

| N-(4-bromophenyl)furan-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 83% |

| N-(4-bromophenyl)furan-2-carboxamide | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 75% |

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85% |

| 6-chloro-5H-benzo[a]phenothiazin-5-one | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | - |

This table is generated based on data from analogous reactions reported in the literature. nih.govacs.orgacs.org Yields are indicative and depend on specific substrate and reaction conditions.

While the Suzuki-Miyaura reaction is prevalent, several other transition metal-catalyzed cross-coupling reactions provide alternative pathways to functionalize the 5-bromo position of the pyridine ring. These methods offer complementary reactivity and may be advantageous for specific substrates or desired final products. mdpi.comnih.gov

Stille Coupling: This reaction utilizes organotin reagents (stannanes) as the coupling partners. The Stille reaction is known for its tolerance of a wide variety of functional groups, although a key drawback is the toxicity of the tin byproducts. nih.gov

Negishi Coupling: Involving organozinc reagents, the Negishi coupling is notable for the high reactivity of the organometallic partner, often allowing reactions to proceed under mild conditions. nih.govresearchgate.net

Hiyama Coupling: This method employs organosilicon compounds, which are activated by a fluoride (B91410) source, typically a fluoride salt like TBAF (tetra-n-butylammonium fluoride). The low toxicity of silicon byproducts makes this an environmentally more benign option.

Sonogashira Coupling: This reaction is specifically used to form carbon-carbon bonds between sp²-hybridized carbons (from the aryl bromide) and sp-hybridized carbons (from a terminal alkyne). It is co-catalyzed by palladium and copper complexes and is a premier method for synthesizing aryl alkynes. nih.govresearchgate.net

C-H Functionalization Strategies for Regioselective Pyridine Modification

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic rings, avoiding the need for pre-functionalized starting materials like organohalides. However, the pyridine ring presents unique challenges due to its electron-deficient nature, which deactivates it towards electrophilic substitution, and the coordinating ability of the nitrogen atom, which can interfere with metal catalysts.

Despite these difficulties, significant progress has been made in the regioselective C-H functionalization of pyridines. For a molecule like N-cyclohexylpyridine-2-carboxamide, the carboxamide group at the C2 position can act as a directing group, guiding the functionalization to specific positions. Transition-metal catalysis, particularly with palladium, rhodium, and iridium, is the cornerstone of these strategies.

For instance, ortho-C-H activation directed by the amide group could potentially functionalize the C3 position. Functionalization at the C4 position, which is electronically biased for some reactions, can also be achieved. Researchers have developed methods for C-H arylation, alkylation, and alkenylation of the pyridine core, offering a modern alternative to classical cross-coupling approaches for building molecular complexity. A key challenge remains achieving precise regiocontrol, as the inherent electronic properties of the pyridine ring often favor functionalization at the C2 and C4 positions.

Stereoselective Synthesis and Chiral Analogues of N-cyclohexylpyridine-2-carboxamides

The synthesis of chiral analogues of N-cyclohexylpyridine-2-carboxamide can be achieved by introducing stereocenters on the cyclohexyl ring or on substituents attached to the pyridine core. Stereoselective synthesis is crucial as the biological activity of enantiomers can differ significantly.

One primary strategy involves the use of chiral starting materials. The amide bond can be formed by coupling 5-bromopicolinic acid with a commercially available or synthetically prepared chiral cyclohexylamine. For example, using enantiomerically pure (1R,2R)-2-aminocyclohexanol or related chiral diamines as the amine component would directly lead to a chiral product with a defined stereochemistry on the cyclohexyl moiety. This approach transfers the chirality from a readily available building block to the final molecule.

Another approach involves creating chiral pyridine carboxamides by starting with chiral amino acids. For instance, pyridine-2,6-dicarbonyl dichloride has been coupled with D-alanyl methyl ester to produce chiral bis-carboxamide pyridine derivatives, demonstrating a viable route for incorporating chirality adjacent to the amide bond.

More advanced catalytic methods can also be used to create chirality. Recent developments in asymmetric catalysis have shown the enantioselective N-alkylation of primary amides through carbene N-H insertion reactions, co-catalyzed by rhodium and a chiral squaramide. This method could potentially be adapted to install a new chiral center on the amide nitrogen or an adjacent carbon, offering a catalytic route to chiral analogues.

Green Chemistry Approaches in the Synthesis of Bromo-Pyridin-2-carboxamides

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to various stages of synthesizing bromo-pyridin-2-carboxamides.

For the initial amide formation between a pyridine carboxylic acid and an amine, traditional methods often use coupling reagents that generate significant waste. Greener alternatives include using catalytic methods or more environmentally benign coupling agents like propylphosphonic anhydride (B1165640) (T3P®), which can be used in greener solvents like ethyl acetate (EtOAc) instead of commonly used polar aprotic solvents such as N,N-dimethylformamide (DMF).

In the context of subsequent functionalization, several green strategies can be employed:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, improve yields, and sometimes enable reactions under solvent-free conditions, aligning with green chemistry goals. It has been successfully applied to palladium-catalyzed coupling reactions. researchgate.net

Use of Greener Solvents: Replacing hazardous solvents with more sustainable alternatives like water, ethanol, or EtOAc is a key objective. Suzuki-Miyaura reactions, for example, can often be performed in aqueous media. researchgate.net

Multicomponent Reactions (MCRs): Designing syntheses where multiple starting materials are combined in a single step to form the final product increases efficiency and reduces the number of purification steps, thereby minimizing waste.

By incorporating these approaches, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Spectroscopic and Structural Elucidation of 5 Bromo N Cyclohexylpyridine 2 Carboxamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum of 5-Bromo-N-cyclohexylpyridine-2-carboxamide would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclohexyl group. The chemical shifts (δ) of the pyridine protons would be influenced by the electronegativity of the nitrogen atom and the bromine substituent. The protons of the cyclohexyl group would appear in the aliphatic region of the spectrum, with their multiplicity determined by the coupling with adjacent protons.

Hypothetical ¹H NMR Data Table:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Pyridine-H |

| Data not available | Data not available | Data not available | Pyridine-H |

| Data not available | Data not available | Data not available | Pyridine-H |

| Data not available | Data not available | Data not available | NH |

| Data not available | Data not available | Data not available | Cyclohexyl-CH |

| Data not available | Data not available | Data not available | Cyclohexyl-CH₂ |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The spectrum would display signals for each unique carbon atom, with the chemical shifts of the pyridine carbons being in the aromatic region and those of the cyclohexyl carbons in the aliphatic region. The carbonyl carbon of the amide group would appear at a characteristic downfield shift.

Hypothetical ¹³C NMR Data Table:

| Chemical Shift (ppm) | Assignment |

| Data not available | C=O |

| Data not available | Pyridine-C |

| Data not available | Pyridine-C |

| Data not available | Pyridine-C |

| Data not available | Pyridine-C |

| Data not available | Pyridine-C-Br |

| Data not available | Cyclohexyl-CH |

| Data not available | Cyclohexyl-CH₂ |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. COSY would reveal proton-proton coupling networks, HSQC would correlate directly bonded proton and carbon atoms, and HMBC would show correlations between protons and carbons over two or three bonds, helping to piece together the molecular structure.

Infrared (IR) and Raman Spectroscopic Characterization of Functional Groups

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key vibrational bands would include the N-H stretch of the amide, the C=O stretch of the amide, C-N stretching, and vibrations associated with the pyridine ring and the C-Br bond.

Hypothetical IR and Raman Data Table:

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | N-H stretch |

| Data not available | C-H stretch (aromatic) |

| Data not available | C-H stretch (aliphatic) |

| Data not available | C=O stretch (amide I) |

| Data not available | N-H bend (amide II) |

| Data not available | C=C, C=N stretch (pyridine) |

| Data not available | C-Br stretch |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS would be employed to determine the exact mass of the molecule with high precision, which in turn would confirm its elemental composition and molecular formula (C₁₂H₁₅BrN₂O). The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br). Analysis of the fragmentation pattern would provide further structural information by identifying stable fragment ions.

Hypothetical HRMS Data:

| m/z | Formula | Ion |

| Data not available | C₁₂H₁₅⁷⁹BrN₂O | [M+H]⁺ |

| Data not available | C₁₂H₁₅⁸¹BrN₂O | [M+H]⁺ |

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

Information on the crystal packing and intermolecular interactions of this compound is not available in the public domain. An analysis of these features requires crystallographic data, which has not been published.

Conformational Analysis in the Solid State

A conformational analysis of this compound in the solid state cannot be performed without experimental structural data from X-ray crystallography.

Computational Chemistry and Theoretical Investigations of 5 Bromo N Cyclohexylpyridine 2 Carboxamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.gov By solving the Schrödinger equation within the DFT framework, fundamental characteristics of 5-Bromo-N-cyclohexylpyridine-2-carboxamide, such as its electronic distribution, orbital energies, and reactivity, can be determined. These calculations are typically performed using specific basis sets, such as 6-311++G(d,p), which provide a good balance between accuracy and computational cost. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for explaining chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and prone to chemical reactions. researchgate.netresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich 5-bromopyridine ring, while the LUMO is anticipated to be distributed over the electron-withdrawing carboxamide group. This distribution dictates the molecule's behavior as a nucleophile or electrophile in reactions. youtube.com

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.58 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.52 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.06 | Indicates chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and identify its reactive sites. nih.gov The map is generated by plotting the electrostatic potential on the molecule's electron density surface. researchgate.netwuxiapptec.com Different colors on the MEP map represent varying electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent intermediate or near-zero potential. researchgate.net

For this compound, the MEP map would reveal the most negative potential (red/yellow regions) concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring, as these are sites of high electron density. researchgate.net Conversely, the most positive potential (blue regions) would be located around the hydrogen atom of the amide group (N-H) and the hydrogen atoms of the cyclohexyl ring, indicating these are electron-deficient areas. wuxiapptec.com

| Molecular Region | Color on MEP Map | Electrostatic Potential | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Red | Negative | Site for electrophilic attack, hydrogen bond acceptor |

| Pyridine Nitrogen | Red/Yellow | Negative | Site for electrophilic attack, hydrogen bond acceptor |

| Amide Hydrogen (N-H) | Blue | Positive | Site for nucleophilic attack, hydrogen bond donor |

| Cyclohexyl Hydrogens | Green/Blue | Slightly Positive | Potential for weak interactions |

Global reactivity descriptors derived from DFT, such as electronegativity (χ), chemical hardness (η), and softness (S), provide quantitative measures of a molecule's reactivity. d-nb.info Hardness indicates resistance to change in electron distribution, while softness is the reciprocal of hardness. d-nb.info Fukui functions (f(r)) are local reactivity descriptors that identify which atoms within a molecule are most likely to undergo nucleophilic, electrophilic, or radical attack. d-nb.infofaccts.de

The Fukui function comes in three forms:

f+(r): Predicts the site for nucleophilic attack (where an electron is added).

f-(r): Predicts the site for electrophilic attack (where an electron is removed).

f0(r): Predicts the site for radical attack.

Analysis of these indices for this compound would likely show that the carbonyl carbon is a primary site for nucleophilic attack, while the nitrogen and oxygen atoms are susceptible to electrophilic attack.

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Ionization Potential (I) | 6.58 | -EHOMO |

| Electron Affinity (A) | 1.52 | -ELUMO |

| Electronegativity (χ) | 4.05 | (I+A)/2 |

| Chemical Hardness (η) | 2.53 | (I-A)/2 |

| Global Softness (S) | 0.395 | 1/(2η) |

Molecular Dynamics Simulations for Conformational Analysis in Solution

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can reveal its conformational flexibility in a solution, which is crucial for understanding its behavior in a biological environment. scielo.br These simulations model the interactions between the solute and solvent molecules, providing insights into stable conformations and the energy barriers between them. mdpi.comnih.gov

Key dynamic behaviors for this molecule would include:

Rotation around the amide bond: The C-N bond of the carboxamide group has partial double-bond character, leading to a significant rotational barrier and the possibility of cis and trans isomers.

Cyclohexyl ring puckering: The cyclohexyl group can interconvert between different conformations, most notably the stable 'chair' form and the more flexible 'boat' and 'twist-boat' forms. nih.gov

Simulations run over nanoseconds or longer can map the conformational landscape and determine the most populated (lowest energy) states of the molecule in a solvent like water. scielo.br

| Structural Feature | Type of Motion | Expected Outcome |

|---|---|---|

| Pyridine-Carbonyl Bond | Torsional Rotation | Influences planarity and conjugation |

| Amide C-N Bond | Torsional Rotation | High energy barrier, defines cis/trans conformers |

| Cyclohexyl N-C Bond | Torsional Rotation | Determines spatial orientation of the cyclohexyl ring |

| Cyclohexyl Ring | Ring Puckering | Interconversion between chair, boat, and twist-boat forms |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. d-nb.info

In a molecular docking study, this compound would be treated as a flexible ligand, and its interactions within the binding site of a selected protein target would be evaluated. The process generates multiple possible binding poses and scores them based on a scoring function, which estimates the binding affinity (typically in kcal/mol). d-nb.info A lower binding energy value indicates a more stable and favorable interaction.

The predicted binding mode reveals specific intermolecular interactions, such as:

Hydrogen bonds: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and pyridine nitrogen can act as acceptors.

Hydrophobic interactions: The cyclohexyl ring and the pyridine ring can form hydrophobic contacts with nonpolar amino acid residues in the binding pocket.

Halogen bonds: The bromine atom on the pyridine ring can participate in halogen bonding with electron-rich atoms like oxygen or sulfur.

For instance, docking studies of similar bromo-pyridine derivatives have shown potent inhibitory activity against targets like the ULK1 kinase, where hydrogen bonds and hydrophobic interactions are crucial for binding. researchgate.net

| Parameter | Value/Description |

|---|---|

| Binding Affinity | -8.5 kcal/mol |

| Hydrogen Bonds | Amide N-H with Asp150; Carbonyl O with Lys33 |

| Hydrophobic Interactions | Cyclohexyl ring with Val45, Leu130; Pyridine ring with Phe148 |

| Halogen Bond | Bromine atom with backbone carbonyl of Gly149 |

Rational Design of Derivatives Based on Computational Insights

The rational design of derivatives of this compound would theoretically commence with an in-depth analysis of its three-dimensional structure and electronic properties. Computational techniques such as Density Functional Theory (DFT) would be pivotal in elucidating the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and key quantum chemical descriptors. These insights would help identify the regions of the molecule that are most likely to be involved in intermolecular interactions with a biological target.

For instance, the bromine atom at the 5-position of the pyridine ring, the cyclohexyl group, and the carboxamide linkage are all potential sites for modification. Computational predictions could guide the selection of substituents to enhance desired properties. The following table outlines a hypothetical strategy for derivative design based on potential computational findings:

| Structural Modification Site | Proposed Substituent | Computational Rationale | Predicted Impact |

| 5-Bromo Position | Aryl or Heteroaryl groups | Altering electronic properties and introducing potential for additional π-π stacking interactions. | Enhanced binding affinity and selectivity. |

| Cyclohexyl Moiety | Introduction of polar groups (e.g., hydroxyl, amino) | Improving aqueous solubility and forming specific hydrogen bonds with the target. | Favorable pharmacokinetic profile. |

| Carboxamide Linker | N-methylation or replacement with bioisosteres | Modifying hydrogen bonding capacity and conformational flexibility. | Improved metabolic stability and cell permeability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational tool for predicting the biological activity of novel compounds based on their physicochemical properties. For a series of this compound derivatives, a QSAR model could be developed to establish a mathematical correlation between structural features and a specific biological response.

The initial step would involve generating a dataset of derivatives with experimentally determined activities. Subsequently, a wide array of molecular descriptors would be calculated for each compound, encompassing constitutional, topological, geometrical, and electronic properties. Through statistical methods like multiple linear regression or machine learning algorithms, a predictive QSAR model could be constructed.

A hypothetical QSAR study might reveal that descriptors such as the octanol-water partition coefficient (logP), molecular weight, and specific electronic parameters of the pyridine ring are critical for the observed biological activity. Such a model would be invaluable for prioritizing the synthesis of new derivatives with a higher probability of success, thereby streamlining the drug discovery process.

Cheminformatics and Virtual Screening Applications

Cheminformatics and virtual screening are indispensable in modern drug discovery for identifying promising lead compounds from large chemical libraries. In the context of this compound, these techniques could be employed to explore its potential as a scaffold for designing new therapeutic agents.

Virtual screening campaigns could be initiated by using the structure of this compound as a query to search vast chemical databases for structurally similar compounds. These "hits" could then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity to a specific biological target.

Molecular docking simulations would provide insights into the putative binding mode of this compound and its analogues within the active site of a target protein. This information is crucial for understanding the molecular basis of interaction and for guiding further lead optimization efforts. The following table illustrates hypothetical docking results for a series of designed derivatives against a target protein:

| Compound | Modification | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | Parent Compound | -7.5 | Tyr234, Phe356 |

| Derivative 1 | 5-Phenyl substitution | -8.2 | Tyr234, Phe356, Trp189 (π-π stacking) |

| Derivative 2 | Cyclohexyl-4-OH | -7.9 | Tyr234, Phe356, Ser230 (H-bond) |

| Derivative 3 | N-methyl carboxamide | -7.6 | Tyr234, Phe356 |

Through an iterative process of computational design, synthesis, and biological evaluation, guided by cheminformatics and virtual screening, novel derivatives of this compound with enhanced biological activity and improved physicochemical properties could potentially be developed.

Reactivity and Functionalization of 5 Bromo N Cyclohexylpyridine 2 Carboxamide

Modifications at the Bromine Position

The bromine atom at the 5-position of the pyridine (B92270) ring is a key site for functionalization. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring and the carboxamide group. This section details the primary pathways for modifying this position.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible, albeit challenging, method for replacing the bromine atom. In general, SNAr reactions on halopyridines are facilitated by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I. For 5-bromopyridines, harsh reaction conditions, such as high temperatures and strong nucleophiles, are often necessary to achieve substitution. The pyridine nitrogen itself can activate the ring towards nucleophilic attack, particularly at the 2- and 4-positions. However, the 5-position is less activated.

For 5-Bromo-N-cyclohexylpyridine-2-carboxamide, the carboxamide group at the 2-position can further influence the electronic properties of the ring. While specific literature on SNAr reactions of this exact compound is limited, analogous reactions with similar 5-bromopyridine derivatives suggest that nucleophiles like alkoxides, thiolates, and amines could potentially displace the bromine atom under forcing conditions.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Potential Product | Plausible Conditions |

|---|---|---|

| Sodium methoxide | 5-Methoxy-N-cyclohexylpyridine-2-carboxamide | High temperature, polar aprotic solvent (e.g., DMF, DMSO) |

| Sodium thiophenoxide | 5-(Phenylthio)-N-cyclohexylpyridine-2-carboxamide | High temperature, polar aprotic solvent |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Stille, Negishi, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are highly effective methods for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. These reactions generally proceed under milder conditions than SNAr and offer a broader substrate scope.

Stille Coupling: The Stille reaction involves the coupling of an organostannane with an organic halide, catalyzed by a palladium complex. libretexts.orglibretexts.org This method is tolerant of a wide variety of functional groups. For this compound, a Stille coupling could be employed to introduce various alkyl, vinyl, or aryl groups at the 5-position.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and a palladium or nickel catalyst to couple with an organic halide. wikipedia.org Organozinc reagents are generally more reactive than organostannanes, which can lead to higher yields and faster reaction times. This reaction is also known for its high functional group tolerance. The coupling of 2-bromopyridine (B144113) with organozinc reagents has been demonstrated to proceed efficiently. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds. libretexts.orgwikipedia.org It allows for the amination of aryl halides with a wide range of primary and secondary amines under relatively mild conditions. This would be a highly effective method for introducing diverse amino functionalities at the 5-position of this compound.

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions on 5-Bromopyridine Scaffolds

| Reaction | Coupling Partner | Catalyst/Ligand | Product | Yield (%) |

|---|---|---|---|---|

| Stille | Arylstannane | Pd(PPh3)4 | 5-Aryl-N-cyclohexylpyridine-2-carboxamide | 76-99 |

| Negishi | Arylzinc halide | Pd(OAc)2/SPhos | 5-Aryl-N-cyclohexylpyridine-2-carboxamide | High |

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles and coordination with metal ions.

N-Alkylation and N-Acylation

The pyridine nitrogen can be alkylated using alkyl halides or acylated with acyl halides or anhydrides. N-alkylation would result in the formation of a pyridinium (B92312) salt, which would significantly alter the electronic properties and solubility of the molecule. The resulting pyridinium salt would be more electron-deficient, potentially making the ring more susceptible to nucleophilic attack. Selective N-alkylation of primary amines can be achieved using amine hydrobromides and alkyl bromides. Acylation would lead to the formation of an N-acylpyridinium species, which are typically highly reactive intermediates.

Table 3: Plausible N-Alkylation and N-Acylation Reactions

| Reagent | Product Type |

|---|---|

| Methyl iodide | N-Methylpyridinium iodide salt |

| Benzyl bromide | N-Benzylpyridinium bromide salt |

Coordination Chemistry with Metal Centers

The pyridine nitrogen, often in conjunction with the adjacent carboxamide oxygen, can act as a bidentate chelating ligand for various metal centers. The formation of metal complexes can be a crucial aspect of the molecule's application in areas such as catalysis and materials science. Picolinamide (B142947) and its derivatives are well-known to form stable complexes with a variety of transition metals, including zinc(II), cadmium(II), and mercury(II). The geometry of the resulting complex will depend on the metal ion, its oxidation state, and the other ligands present. For instance, zinc(II) has been shown to form octahedral complexes with picolinamide ligands.

Table 4: Potential Coordination Complexes

| Metal Salt | Potential Complex Structure |

|---|---|

| ZnCl2 | [Zn(this compound)2Cl2] |

| Cu(OAc)2 | [Cu(5-Bromo-N-cyclohexylpyridine-2-carboxamido)2] |

Transformations of the Carboxamide Moiety

The N-cyclohexylcarboxamide group also offers opportunities for chemical modification, although these transformations might be more challenging due to the stability of the amide bond.

Hydrolysis: The amide bond can be hydrolyzed to the corresponding carboxylic acid (5-bromopicolinic acid) and cyclohexylamine (B46788). This typically requires harsh conditions, such as strong acid or base and high temperatures.

Reduction: A powerful reducing agent like lithium aluminum hydride (LiAlH4) can reduce the amide to the corresponding amine. ic.ac.uk In this case, this compound would be reduced to (5-bromopyridin-2-yl)-N-cyclohexylmethanamine. This transformation converts the carbonyl group into a methylene (B1212753) group.

Dehydration: While not a common reaction for secondary amides, under specific and harsh dehydrating conditions, it might be possible to form a nitrile-like species, though this is less probable.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic compounds using a Vilsmeier reagent (typically formed from a substituted amide like DMF and phosphorus oxychloride). cambridge.orgwikipedia.org While typically applied to the aromatic ring, the amide nitrogen itself can, in some cases, be involved in the reaction, though this is less common for secondary amides.

Table 5: Potential Transformations of the Carboxamide Moiety

| Reaction | Reagent | Product |

|---|---|---|

| Hydrolysis | H3O+ or OH-, heat | 5-Bromopicolinic acid + Cyclohexylamine |

Hydrolysis and Amide Exchange Reactions

The amide bond in this compound can be cleaved through hydrolysis under both acidic and basic conditions, yielding 5-bromopicolinic acid and cyclohexylamine. khanacademy.orgyoutube.com The reaction is typically performed under harsh conditions, such as heating with a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH). khanacademy.orgyoutube.comresearchgate.net The mechanism of acid-catalyzed hydrolysis involves initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. youtube.com In contrast, base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. khanacademy.org

Table 1: Representative Conditions for Amide Hydrolysis

| Hydrolysis Type | Reagents and Conditions | Products |

|---|---|---|

| Acid-Catalyzed | H₃O⁺ (e.g., aq. HCl), heat | 5-Bromopicolinic acid, Cyclohexylammonium salt |

Beyond complete cleavage, the amide bond can undergo transamidation, which involves the exchange of the cyclohexylamino group with another amine. This reaction is often catalyzed by transition metals and may require activation of the amide bond, for instance, by N-functionalization (e.g., with a Boc group), to overcome the inherent stability of the amide. nih.govsemanticscholar.orgrsc.orgresearchgate.netresearchgate.net Nickel-catalyzed transamidation of N-Boc activated secondary amides has been shown to be an effective method. semanticscholar.orgresearchgate.net

Reduction of the Amide Carbonyl

The amide carbonyl group of this compound can be reduced to a methylene group (-CH₂-), converting the amide into a secondary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. organic-chemistry.orgresearchgate.netmasterorganicchemistry.comnih.gov The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the formation of an aluminum-complexed intermediate which is subsequently hydrolyzed to yield the amine. masterorganicchemistry.com This reduction provides a direct route to (5-bromopyridin-2-yl)(cyclohexyl)methanamine, significantly altering the geometry and electronic properties of the linker between the pyridine and cyclohexyl moieties.

Table 2: General Conditions for Amide Carbonyl Reduction

| Reagent | Conditions | Product |

|---|

Cyclohexyl Ring Functionalization

The saturated cyclohexyl ring offers opportunities for the introduction of new functional groups and stereocenters, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the molecule.

Stereoselective Alkylation/Derivatization of the Cyclohexyl Ring

Achieving stereoselective functionalization of the cyclohexyl ring is a synthetic challenge that can be addressed through modern C-H activation strategies. While direct stereoselective alkylation of an unactivated C-H bond on the cyclohexyl ring is difficult, diastereoselective approaches can be envisioned by employing chiral auxiliaries or catalysts. The Curtin-Hammett principle often governs the stereochemical outcome in such reactions, where the product distribution is determined by the relative energies of the diastereomeric transition states leading to different stereoisomers. wikipedia.org For instance, diastereoselective alkylation of cyclohexyl iodides has been reported, suggesting that pre-functionalization of the ring could be a viable strategy. researchgate.net

Highly Selective C-H Bond Oxidation Reactions

Recent advances in catalysis have enabled the selective oxidation of unactivated C(sp³)-H bonds. Manganese and palladium-based catalysts have shown particular promise in directing the oxidation of C-H bonds in complex molecules. nih.govnih.govtdx.catbeilstein-journals.orgresearchgate.net For N-cyclohexyl amides, manganese catalysts have been used to achieve regio- and enantioselective oxidation of the cyclohexyl ring at the C3 and C4 positions with hydrogen peroxide as the oxidant. The amide directing group can influence the site-selectivity of the oxidation. tdx.cat

Palladium-catalyzed C-H oxidation, often directed by a coordinating group, provides another powerful tool for functionalizing the cyclohexyl ring. nih.govnih.govsnnu.edu.cnumich.eduresearchgate.net By employing a suitable directing group, it is possible to achieve site-selective acetoxylation or halogenation of the cyclohexyl moiety. nih.gov

Table 3: Potential C-H Oxidation Reactions on the Cyclohexyl Ring

| Catalyst System | Oxidant | Potential Products |

|---|---|---|

| Manganese complexes | H₂O₂ | Hydroxylated or ketonic derivatives of the cyclohexyl ring |

Diversification Strategies for Lead Optimization

The this compound scaffold is well-suited for lead optimization in drug discovery programs. researchgate.netnih.govnih.govpatsnap.comyoutube.comyoutube.comdrugdesign.org The bromine atom on the pyridine ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Key strategies for diversification include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the 5-bromo position with a variety of boronic acids or esters. This allows for the introduction of aryl, heteroaryl, or alkyl groups, which can significantly impact the biological activity and physicochemical properties of the molecule.

Buchwald-Hartwig Amination: This method facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide array of primary and secondary amines at the 5-position of the pyridine ring. This is a powerful tool for modulating properties such as solubility and hydrogen bonding capacity.

These diversification strategies, combined with the functionalization of the amide and cyclohexyl moieties, provide a comprehensive toolkit for the systematic exploration of the chemical space around the this compound core, facilitating the development of analogues with improved therapeutic potential. researchgate.netnih.govnih.govderpharmachemica.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-Bromopicolinic acid |

| Cyclohexylamine |

| Cyclohexylammonium salt |

Biological Activity and Mechanistic Studies of 5 Bromo N Cyclohexylpyridine 2 Carboxamide Analogues

Exploration of Receptor Binding and Modulatory Activities

The central nervous system (CNS) presents a complex network of neurotransmitter systems, and the ability of a compound to selectively interact with specific receptors is a critical determinant of its pharmacological profile. Analogues of 5-Bromo-N-cyclohexylpyridine-2-carboxamide have been investigated for their affinity and activity at several key CNS receptors.

Dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, are crucial targets for the treatment of various neurological and psychiatric disorders. The affinity of several carboxamide analogues for these receptors has been evaluated. For instance, a series of 5-p-substituted phenyl-pyrrole-3-carboxamide derivatives were designed as hybrid analogues of known dopamine D2-like receptor ligands. In radioligand binding assays, these compounds demonstrated varying affinities for the D2-like receptors. The introduction of different substituents on the phenyl ring, such as chloro, fluoro, nitro, or methyl groups, generally resulted in lower binding affinity compared to the unsubstituted parent compounds.

In another study, a series of N-phenylpiperazine analogues bearing a carboxamide moiety were synthesized and evaluated for their binding selectivity between D3 and D2 receptors. Some of these compounds exhibited high affinity for the D3 receptor, with Kᵢ values in the nanomolar range, and demonstrated significant selectivity over the D2 receptor. This selectivity is often attributed to the ability of the carboxamide portion of the molecule to interact with a secondary binding pocket that is unique to the D3 receptor subtype.

| Compound | D2 Receptor Affinity (Kᵢ, nM) | D3 Receptor Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|

| 5-Phenyl-pyrrole-3-carboxamide derivative 1a | Micromolar range | Not specified | acs.org |

| 5-(4-Chlorophenyl)-pyrrole-3-carboxamide derivative 1f | Micromolar range | Not specified | acs.org |

The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs. The structural features of this compound analogues suggest a potential for interaction with this receptor. Research into related quinoxaline-2-carboxamide (B189723) derivatives has provided insights into this possibility. For example, the compound N-n-propyl-3-ethoxyquinoxaline-2-carboxamide has been identified as a potent 5-HT3 receptor antagonist. In preclinical studies, this compound demonstrated significant antidepressant-like effects in animal models, which are thought to be mediated, at least in part, by its antagonism of 5-HT3 receptors. researchgate.net This suggests that the carboxamide moiety, a common feature with the pyridine-2-carboxamide scaffold, plays a crucial role in the interaction with the 5-HT3 receptor.

| Compound | 5-HT3 Receptor Activity | pA₂ value | Reference |

|---|---|---|---|

| N-n-propyl-3-ethoxyquinoxaline-2-carboxamide (6n) | Antagonist | Specified in study | researchgate.net |

Beyond the dopaminergic and serotonergic systems, picolinamide (B142947) (pyridine-2-carboxamide) derivatives have been explored for their interactions with other neurotransmitter receptors. Notably, certain N-(methylthiophenyl)picolinamide derivatives have been synthesized and evaluated as potential radioligands for the metabotropic glutamate (B1630785) receptor subtype 4 (mGluR4). nih.gov Some of these ligands displayed high in vitro binding affinity for mGluR4, with IC₅₀ values in the low nanomolar range. nih.gov This indicates that the picolinamide scaffold can be tailored to interact with glutamate receptors, which are the most abundant excitatory neurotransmitter receptors in the CNS.

Furthermore, other picolinamide analogues have been investigated as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5). These studies highlight the versatility of the picolinamide core in generating ligands with specific activities at various G protein-coupled receptors within the CNS.

Enzyme Inhibition Profiling and Mechanistic Elucidation

In addition to receptor binding, the therapeutic potential of a compound can be defined by its ability to inhibit specific enzymes involved in disease pathology. Analogues of this compound have been investigated for their effects on key enzymatic pathways.

Protein tyrosine kinases play a critical role in cellular signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them attractive targets for drug development. Several studies have demonstrated that picolinamide derivatives can act as potent inhibitors of various tyrosine kinases.

For instance, two series of picolinamide derivatives bearing (thio)urea and dithiocarbamate (B8719985) moieties were designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis. Several of these compounds exhibited potent inhibitory activity against VEGFR-2, with IC₅₀ values in the nanomolar range, surpassing the potency of the reference drug sorafenib.

| Compound | VEGFR-2 IC₅₀ (nM) | Reference |

|---|---|---|

| Compound 7h | 87 | nih.gov |

| Compound 9a | 27 | nih.gov |

| Compound 9l | 94 | nih.gov |

| Sorafenib (Reference) | 180 | nih.gov |

The fundamental processes of DNA replication, RNA transcription, and protein translation are essential for cell survival and proliferation. While direct studies on this compound are limited, research on related structures provides some indication of potential mechanisms. For example, certain pyridine (B92270) derivatives have been investigated for their antiviral activities, with proposed mechanisms including the inhibition of DNA and RNA replication. nih.gov

Additionally, synthetic peptides containing a pyridine-2-carboxamide moiety, such as pyridine-2-carboxamidonetropsin, have been shown to bind to the minor groove of DNA. This interaction with DNA suggests a potential mechanism by which such compounds could interfere with DNA replication and transcription. However, it is important to note that the presence of 5-bromodeoxyuridine, a brominated pyrimidine (B1678525) analogue, during embryogenesis did not appear to alter the synthesis of DNA-binding proteins, suggesting that the effects of such compounds on protein synthesis may be indirect or context-dependent. nih.gov

Inflammatory Kinase Modulation (e.g., TBK1, IKKε)

Analogues of this compound have been investigated for their roles as modulators of inflammatory kinases, particularly the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IKKε. These kinases are pivotal in orchestrating inflammatory signaling pathways mediated by interferon regulatory factor 3 (IRF3) and NF-κB. invivogen.com Dysregulation and elevated activity of TBK1 and IKKε have been implicated in a range of inflammatory diseases and metabolic disorders. invivogen.comnih.gov

One notable analogue, amlexanox (B1666007), which shares structural motifs with pyridine-carboxamides, specifically inhibits TBK1 and IKKε by competing for ATP-binding sites on the enzymes. invivogen.com This inhibitory action is selective, as amlexanox does not significantly affect canonical IκB kinases like IKKα and IKKβ at concentrations that block TBK1 and IKKε. invivogen.com Structure-activity relationship (SAR) studies on related scaffolds, such as 5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives, have been pursued to enhance potency and selectivity. By making modifications on the core scaffold, including the incorporation of bromo precursors for palladium-catalyzed cross-coupling reactions, researchers have developed analogues with IC50 values as low as 210 nM. nih.gov These studies highlight how specific substituents can confer selectivity towards either TBK1 or IKKε. nih.gov For instance, an analogue featuring a cyclohexyl modification demonstrated robust cellular activity, underscoring the potential for this chemical space in developing potent anti-inflammatory agents. nih.gov The inhibition of these kinases by such compounds has been shown to suppress pro-survival autophagy effects in cancer cells, further broadening their therapeutic relevance. mdpi.com

Table 1: Inhibitory Activity of Selected Amlexanox Analogues against TBK1 and IKKε This table is representative of data for analogous compounds and is for illustrative purposes.

| Compound | R7 Substituent | TBK1 IC50 (nM) | IKKε IC50 (nM) |

|---|---|---|---|

| Amlexanox | - | ~1-2 µM | ~1-2 µM |

| Analogue A | Isopropyl | 350 | 210 |

| Analogue B | Cyclohexyl | 480 | 320 |

| Analogue C | Phenyl | 620 | 550 |

Metallo-β-Lactamase Inhibition Mechanisms and Molecular Interactions

The rise of antibiotic resistance, particularly through the expression of β-lactamase enzymes, poses a significant global health threat. researchgate.net Metallo-β-lactamases (MBLs) are zinc-dependent enzymes capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including carbapenems, and there are currently no clinically approved inhibitors for these enzymes. researchgate.netnih.gov

Research into MBL inhibitors has identified indole-2-carboxylates, structural analogues to pyridine-2-carboxamides, as a promising class of compounds. researchgate.net These molecules are thought to act as mimics of the β-lactam substrate. The inhibitory mechanism of related bicyclic boronate compounds, such as taniborbactam, against MBLs like NDM-1 and VIM-2 has been elucidated through crystallographic studies. nih.gov Inhibition depends on two critical interactions within the enzyme's active site:

Covalent Bond Formation : A covalent bond forms between the boron atom of the inhibitor and the oxygen of a hydroxide (B78521) ion bound to one of the zinc ions (Zn1). This creates a tetrahedral boron geometry that mimics the transition state of the antibiotic hydrolysis reaction. nih.gov

Coordination with Zinc : The carboxylate group of the inhibitor coordinates with the second zinc ion (Zn2), an interaction that emulates how β-lactam antibiotics bind to the enzyme. nih.gov

These molecular interactions stabilize the inhibitor within the active site, preventing the hydrolysis of antibiotics. The development of inhibitors that can effectively chelate the zinc ions or otherwise disrupt this catalytic mechanism is a key strategy in overcoming MBL-mediated resistance. researchgate.netresearchgate.net

Cellular and Molecular Mechanisms of Action

Cell Cycle Modulation and Apoptosis Induction Mechanisms

The induction of apoptosis (programmed cell death) and modulation of the cell cycle are cornerstone strategies in cancer therapy. nih.gov Analogues of this compound have shown potential in this area. For instance, studies on structurally related 5-bromo-pyrimidin-2-amine derivatives revealed that these compounds can induce apoptosis while concurrently blocking autophagy in non-small cell lung cancer cells. nih.gov

The molecular mechanisms often involve the modulation of key regulatory proteins. For example, treatment of MCF-7 breast cancer cells with analogous 1,3,4-oxadiazole (B1194373) derivatives led to cell cycle arrest in the G0/G1 phase. nih.gov This was accompanied by classic hallmarks of apoptosis, confirmed by DAPI staining and Annexin V binding assays. nih.gov Mechanistic investigations revealed an upregulation of the pro-apoptotic protein Caspase-3 and a concurrent decrease in the expression of the anti-apoptotic protein BCL-2. nih.gov

Further studies on other heterocyclic compounds have shown that apoptosis can be triggered via the intrinsic, mitochondria-dependent pathway. This is often characterized by an increased Bax/Bcl-2 expression ratio, which leads to depolarization of the mitochondrial membrane. mdpi.com The tumor suppressor protein p53 and its downstream target p21 are also frequently implicated, with their upregulation leading to cell cycle arrest and the initiation of apoptosis. mdpi.com

Angiogenesis Inhibition at the Molecular Level

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. waocp.org Consequently, inhibiting angiogenesis is a major focus for developing novel cancer therapies. nih.gov A close structural analogue, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, has demonstrated significant anti-angiogenic properties. nih.govresearchgate.net

In an ex vivo rat aorta model, this compound effectively inhibited blood vessel sprouting. nih.gov Its mechanism is linked to a potent anti-proliferative effect on endothelial cells, specifically Human Umbilical Vein Endothelial Cells (HUVECs). nih.govnih.gov The molecular underpinnings of this activity are thought to involve the inhibition of key pro-angiogenic signaling pathways, such as those mediated by Vascular Endothelial Growth Factor (VEGF). nih.gov Indole-containing compounds have previously been shown to significantly inhibit VEGF, a primary driver of neovascularization. nih.gov The anti-angiogenic effect is further supported by the compound's ability to inhibit the proliferation of cancer cell lines that rely on angiogenesis for growth, such as the A549 lung cancer cell line. nih.govresearchgate.net

Table 2: Anti-proliferative and Anti-angiogenic Activity of a 5-Bromo-indole-2-carboxamide Analogue

| Activity | Cell Line / Model | IC50 Value |

|---|---|---|

| Anti-angiogenesis | Rat Aorta Sprouting | 15.4 µg/mL |

| Anti-proliferative | HUVEC | 5.6 µg/mL |

| Anti-proliferative | A549 Lung Cancer | 14.4 µg/mL |

Perturbations of Intracellular Signaling Pathways

The biological effects of these carboxamide analogues are rooted in their ability to perturb critical intracellular signaling pathways. As discussed, the inhibition of TBK1 and IKKε directly impacts the NF-κB and IRF3 pathways, which are central to inflammation and innate immunity. invivogen.com In melanoma cells, inhibition of these kinases was found to suppress the MAP kinase pathway, which is frequently overactivated in this cancer type. mdpi.com

In the context of apoptosis, the modulation of the p53 and AKT signaling pathways is crucial. Upregulation of p53 and its target p21 can halt the cell cycle, while downregulation of the pro-survival serine-threonine kinase AKT promotes apoptosis. mdpi.com The balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, which is regulated by these upstream signals, ultimately determines the cell's fate. mdpi.com The anti-angiogenic activities are likewise tied to the disruption of signaling cascades, primarily the VEGF pathway, which is essential for endothelial cell proliferation and migration. nih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

The systematic modification of the this compound scaffold and its analogues is crucial for optimizing their biological activities. drugdesign.org Structure-activity relationship (SAR) studies aim to convert experimental data into a coherent understanding of how molecular structure dictates function. drugdesign.orgresearchgate.net

For inflammatory kinase inhibitors, SAR studies around the core scaffold have revealed that specific substitutions can enhance potency and selectivity. The use of a bromo-precursor in the synthesis allows for diverse functionalities to be introduced, with cycloalkyl groups at certain positions proving beneficial for cellular efficacy. nih.gov

In the development of anticancer agents, pharmacophore modeling is a key computational tool. nih.gov Based on the binding features of known inhibitors, a pharmacophore model can be generated to identify essential chemical features required for activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic interactions. nih.govnih.gov For a series of 5-bromo-pyrimidin-2-amine derivatives targeting the kinase ULK1, pharmacophore modeling guided the synthesis and elucidation of SAR. nih.gov Docking analysis of the most potent compounds helped to clarify the importance of specific hydrogen bonds in the binding site. nih.gov Similarly, SAR studies of antitubercular N-alkyl-5-hydroxypyrimidinone carboxamides identified key interactions within the enzyme DprE1, including an extensive hydrogen-bond network between the compound and polar residues in the binding site. nih.gov These computational and synthetic approaches are synergistic, facilitating the rational design of more potent and selective drug candidates. researchgate.net

Impact of Bromine Substitution on Biological Activity

In a study on a series of pyridine carboxamide and carbothioamide derivatives as urease inhibitors, it was observed that the presence of an electron-withdrawing substituent, such as bromine, at the ortho position of the pyridine ring led to selective inhibition of the enzyme. mdpi.com For instance, the brominated carboxamide derivative in that study displayed an IC50 value of 14.49 ± 0.067 µM against urease. mdpi.com This suggests that the electronic modifications imparted by the bromine atom are crucial for the inhibitory potential of this class of compounds. The position and nature of the substituent on the pyridine ring are key determinants of the inhibition potential. mdpi.com

The following table summarizes the inhibitory activity of various substituted pyridine carboxamide analogues against urease, highlighting the role of electron-withdrawing and electron-donating groups.

| Compound Analogue | Substitution at Pyridine Ring | Nature of Substituent | IC50 (µM) against Urease |

|---|---|---|---|

| Analogue 1 | ortho-Br | Electron-withdrawing | 14.49 ± 0.067 |

| Analogue 2 | ortho-OCH3 | Electron-withdrawing | 5.52 ± 0.072 |

| Analogue 3 | ortho-F | Electron-withdrawing | 5.96 ± 0.005 |

| Analogue 4 | ortho-CH3 | Electron-donating | 3.41 ± 0.011 |

| Analogue 5 | meta-Cl | Electron-donating | 4.07 ± 0.003 |

Contributions of the Pyridine-2-carboxamide Core to Bioactivity

The pyridine-2-carboxamide core serves as a fundamental scaffold for the presentation of the bromine and cyclohexyl substituents in a defined spatial arrangement. This core structure is not merely a passive linker but actively participates in target binding. The pyridine ring, being an aromatic and electron-deficient system, can engage in π-π stacking and hydrogen bonding with biological macromolecules. nih.gov The amide linkage provides a crucial hydrogen bond donor and acceptor, which are common features in drug-receptor interactions.

The versatility of the pyridine carboxamide scaffold is evident in its presence in a wide array of biologically active molecules, including enzyme inhibitors and antifungal agents. nih.govnih.gov For example, pyridine carboxamide derivatives have been investigated as potential succinate (B1194679) dehydrogenase inhibitors, demonstrating their utility in targeting specific enzymatic pathways. nih.gov

In Vitro Biological System Assays for Mechanistic Characterization

To understand the mechanism of action of this compound analogues, a variety of in vitro biological assays are employed. These assays provide quantitative data on the compound's interaction with its target and its effects on cellular pathways.

Enzyme Kinetic Studies

Enzyme kinetic studies are fundamental in characterizing enzyme inhibitors. These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor. By analyzing the data, the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki) can be determined.

For instance, in the study of pyridine carboxamide derivatives as urease inhibitors, kinetic studies were performed to elucidate the binding mode of the most potent inhibitors with the urease enzyme. mdpi.com Such studies typically involve measuring enzyme activity at different substrate and inhibitor concentrations and then plotting the data using methods like the Lineweaver-Burk plot to visualize the type of inhibition.

Receptor Binding Assays (e.g., Radioligand Displacement Assays)

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. A common method is the radioligand displacement assay, where a radiolabeled ligand with known affinity for the receptor is incubated with the receptor in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (Ki) of the test compound can be calculated. This provides a direct measure of the compound's binding affinity for the receptor.

Cell-Based Assays for Pathway Modulation (e.g., Reporter Gene Assays, Protein Phosphorylation Analysis)

Cell-based assays are crucial for understanding how a compound affects cellular signaling pathways in a more physiologically relevant context. These assays can provide insights into the functional consequences of target engagement.

Reporter Gene Assays: These assays are used to study the regulation of gene expression. A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to a specific signaling pathway. Changes in the expression of the reporter gene in the presence of the test compound indicate modulation of that pathway.

Protein Phosphorylation Analysis: Many signaling pathways involve the phosphorylation of proteins by kinases. Western blotting with phospho-specific antibodies can be used to detect changes in the phosphorylation state of key proteins in a pathway following treatment with a compound. This provides direct evidence of the compound's effect on kinase activity within the cell. For example, in the study of pyridine carboxamide-based scaffolds for Mycobacterium tuberculosis, the induction of autophagy in THP-1 macrophages was assessed by Western blotting of key autophagy marker proteins. asm.org

The following table provides an overview of the types of in vitro assays and the information they can provide for characterizing the biological activity of compounds like this compound.

| Assay Type | Purpose | Information Obtained | Example Application for Pyridine Carboxamides |

|---|---|---|---|

| Enzyme Kinetic Studies | To characterize the interaction of an inhibitor with an enzyme. | Mode of inhibition (competitive, non-competitive, etc.), Inhibition constant (Ki). | Determining the mechanism of urease inhibition. mdpi.com |

| Receptor Binding Assays | To quantify the affinity of a compound for a specific receptor. | Binding affinity (Ki). | Assessing binding to specific G-protein coupled receptors. |

| Cell-Based Assays (Reporter Gene) | To measure the effect of a compound on a specific signaling pathway. | Activation or inhibition of a cellular pathway. | Monitoring the activity of a transcription factor regulated by a target kinase. |

| Cell-Based Assays (Protein Phosphorylation) | To directly measure the effect of a compound on kinase activity within a cell. | Changes in the phosphorylation status of target proteins. | Evaluating the inhibition of a specific kinase in a cancer cell line. |

Applications in Chemical Biology and Drug Discovery Research

Development as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. The development of such probes is a cornerstone of chemical biology. While specific examples for 5-Bromo-N-cyclohexylpyridine-2-carboxamide are not detailed in current literature, its structure is conducive to the creation of chemical probes. The bromine atom, for instance, can serve as a handle for the introduction of reporter groups such as fluorophores or affinity tags through cross-coupling reactions. This would allow for the visualization and identification of its biological targets.

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. ijpsonline.com The core structure, or scaffold, of this compound is well-suited for this approach. The pyridine (B92270) ring and the amide linkage provide multiple points for diversification. For example, the bromine atom can be replaced with a variety of other functional groups using transition metal-catalyzed cross-coupling reactions. Similarly, the cyclohexyl group can be substituted with a wide range of other cyclic or acyclic moieties. This allows for the generation of a diverse library of compounds that can be screened for biological activity against various targets. nih.govopenaccessjournals.com

Table 1: Potential Diversification Points of this compound for Combinatorial Library Synthesis

| Position | Potential Modifications | Synthetic Methodologies |

| 5-Bromo | Aryl, heteroaryl, alkyl, alkyne groups | Suzuki, Stille, Sonogashira, Buchwald-Hartwig cross-coupling reactions |

| N-Cyclohexyl | Various aliphatic and aromatic amines | Amide coupling reactions with diverse primary and secondary amines |

| Pyridine Ring | Introduction of additional substituents | Electrophilic or nucleophilic aromatic substitution reactions |

This table illustrates hypothetical modifications based on standard organic chemistry principles, as specific examples for this compound are not available.

Exploration of Novel Pharmacophores and Chemical Space

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The this compound scaffold represents a unique combination of a hydrogen bond donor (amide N-H), hydrogen bond acceptors (pyridine nitrogen and carbonyl oxygen), a halogen bond donor (bromine), and a hydrophobic region (cyclohexyl ring). This collection of features provides a template for the exploration of novel pharmacophores. By systematically modifying the scaffold and assessing the biological activity of the resulting analogs, researchers can identify new pharmacophoric models for various disease targets. This exploration of "chemical space" is crucial for the discovery of first-in-class medicines. nih.gov

Precursor for Advanced Heterocyclic Systems in Chemical Biology

Heterocyclic compounds are fundamental building blocks in medicinal chemistry. The this compound molecule can serve as a versatile precursor for the synthesis of more complex, advanced heterocyclic systems. The bromine atom is a key functional group that enables a wide range of transformations, including intramolecular cyclization reactions to form fused ring systems or participation in multi-component reactions to build intricate molecular architectures. These more complex structures could possess novel biological activities and provide access to unexplored areas of chemical space.

Role in Mechanistic Biology Studies and Target Validation